molecular formula C20H24N4O3 B2534735 N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415512-06-8

N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No. B2534735
M. Wt: 368.437
InChI Key: HGNQVMXCPLBVMJ-UHFFFAOYSA-N
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Description

N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, often referred to as Morphopyrimidine , is a synthetic organic compound. Its chemical structure combines a pyrimidine core with a morpholine ring and an oxane substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of Morphopyrimidine involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group manipulations. One common approach is the reaction between a morpholine derivative and a pyrimidine precursor under controlled conditions. The yield and purity of the final product depend on reaction parameters and purification techniques.



Molecular Structure Analysis

The molecular formula of Morphopyrimidine is C₁₅H₁₈N₄O₂ . Let’s examine its structural features:



  • Pyrimidine Core : The central pyrimidine ring provides rigidity and contributes to the compound’s planarity.

  • Morpholine Ring : The morpholine moiety introduces flexibility and solubility.

  • Oxane Substituent : The oxane group enhances lipophilicity and influences drug-receptor interactions.



Chemical Reactions Analysis

Morphopyrimidine can participate in various chemical reactions:



  • Acid-Base Reactions : It can act as both an acid and a base due to the presence of functional groups.

  • Substitution Reactions : The morpholine nitrogen and pyrimidine nitrogen are potential sites for substitution reactions.

  • Oxidation/Reduction : The carbonyl group may undergo oxidation or reduction.



Physical And Chemical Properties Analysis


  • Melting Point : Morphopyrimidine typically melts in the range of 150°C to 160°C .

  • Solubility : It exhibits moderate solubility in polar organic solvents but is sparingly soluble in water.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Assessments regarding environmental persistence and degradation are necessary.

  • Safety Precautions : Proper lab practices, protective gear, and waste disposal protocols are essential.


Future Directions

Future research on Morphopyrimidine should focus on:



  • Biological Activity : Investigate its potential as a therapeutic agent (e.g., anticancer, antiviral, or anti-inflammatory).

  • Structure-Activity Relationships : Explore modifications to enhance potency and selectivity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate its efficacy and safety in vivo.


properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(19-13-18(21-14-22-19)15-5-9-26-10-6-15)23-16-1-3-17(4-2-16)24-7-11-27-12-8-24/h1-4,13-15H,5-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQVMXCPLBVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide

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